molecular formula C19H19FN2O3S B2728026 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide CAS No. 898423-96-6

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide

Cat. No. B2728026
CAS RN: 898423-96-6
M. Wt: 374.43
InChI Key: ZHHCKLLYMDYJBP-UHFFFAOYSA-N
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Description

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H19FN2O3S and its molecular weight is 374.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : Research into compounds related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide often involves complex synthesis techniques. For example, a study on the synthesis and characterization of azo dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one demonstrates the intricate methods required to create structurally related compounds, highlighting their potential in dye applications and their spectroscopic properties (Rufchahi & Gilani, 2012).

  • Structural Properties : The structural aspects of compounds similar to this compound are crucial for their application potential. A study on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides sheds light on the influence of structural modifications on the physicochemical properties of these compounds, indicating the importance of structural analysis in the development of new materials (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3S/c20-15-6-9-17(10-7-15)26(24,25)21-16-8-5-13-2-1-11-22(18(13)12-16)19(23)14-3-4-14/h5-10,12,14,21H,1-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHCKLLYMDYJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.